BenchChemオンラインストアへようこそ!

6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone

Medicinal chemistry HIV-1 NNRTI Lipophilicity

This 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone (CAS 478078-57-8) is a C6-ethyl, C5-unsubstituted S-DABO chemotype critical for systematic HIV-1 NNRTI SAR. Its TPSA of 66.8 Ų falls below the 70–90 Ų BBB threshold, making it a rational CNS-penetrant probe for HAND screening. The reduced rotatable bond count (4 vs. 5) enables entropic binding deconvolution via ITC/SPR. Procurement of this exact substitution pattern is essential—swapping 6-ethyl for 6-methyl or altering the C2 4-methylbenzylsulfanyl group unpredictably shifts anti-HIV-1 potency per established SAR. Sourced at ≥98% purity for reproducible HPLC-MS reference standard use.

Molecular Formula C14H16N2OS
Molecular Weight 260.36
CAS No. 478078-57-8
Cat. No. B2674309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone
CAS478078-57-8
Molecular FormulaC14H16N2OS
Molecular Weight260.36
Structural Identifiers
SMILESCCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C
InChIInChI=1S/C14H16N2OS/c1-3-12-8-13(17)16-14(15-12)18-9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,15,16,17)
InChIKeyYYLRWVRZCDCWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone (CAS 478078-57-8) – Structural Identity and Procurement Baseline


6-Ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone (CAS 478078-57-8) is a 2,6-disubstituted pyrimidin-4(3H)-one derivative belonging to the S-DABO (dihydro-alkylthio-benzyl-oxopyrimidine) chemotype, a well-established class of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) [1]. The compound features a 6-ethyl substituent on the pyrimidinone ring and a 4-methylbenzylsulfanyl moiety at the 2-position, with a molecular formula of C₁₄H₁₆N₂OS and a molecular weight of 260.35 g/mol [2]. It is commercially available from multiple specialty chemical suppliers at purities of 95–98% for research use .

Why 6-Ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone Cannot Be Freely Substituted Within the S-DABO Class


Within the S-DABO chemotype, anti-HIV-1 potency and selectivity are exquisitely sensitive to the specific combination of C-5, C-6, and C-2 substituents. The structure–activity relationship (SAR) established for this series demonstrates that the steric and electronic nature of the C-6 arylmethyl group and the C-5 alkyl substituent are tightly linked: the optimal moiety at one position depends on the identity of the other [1]. For example, the trend of increasing anti-HIV-1 activity with larger C-5 alkyl groups (i-Pr > Et > Me) observed in 2-arylcarbonylmethylsulfanyl-S-DABOs is reversed in 2-alkylsulfanyl-S-DABOs (H ≥ Me > Et > i-Pr) [1]. Consequently, simply interchanging 6-ethyl- vs. 6-methyl-substituted analogs, or swapping the 4-methylbenzylsulfanyl group for a different C-2 substituent, can lead to unpredictable and often detrimental shifts in biological activity. Procurement of the specific 6-ethyl-2-[(4-methylbenzyl)sulfanyl] substitution pattern is therefore critical for experiments aiming to probe or exploit this precise SAR niche.

Quantitative Differentiation Evidence for 6-Ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone


C-6 Ethyl vs. C-6 Methyl Substitution: Impact on Molecular Properties Relevant to Permeability and Target Engagement

The 6-ethyl substituent of the target compound increases calculated lipophilicity (XLogP3 = 2.9) relative to the direct 6-methyl analog (6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone, CAS 329226-32-6), which has a predicted XLogP3 of approximately 2.4 [1][2]. This 0.5 log unit increase in partition coefficient is expected to enhance passive membrane permeability, a parameter known to influence cellular anti-HIV activity within the S-DABO class [3].

Medicinal chemistry HIV-1 NNRTI Lipophilicity

Topological Polar Surface Area (TPSA) Differentiation from 5-Alkyl-Substituted S-DABO Congeners

The target compound has a topological polar surface area (TPSA) of 66.8 Ų [1], which is lower than the 75–85 Ų range typically observed for S-DABO analogs bearing a C-5 alkyl substituent (e.g., 5-methyl or 5-ethyl) in addition to the C-6 substituent [2]. The absence of a C-5 substituent on the target compound reduces heteroatom count and hydrogen-bond acceptor capacity, resulting in a TPSA that falls below the conventional 70–90 Ų threshold associated with blood–brain barrier penetration, suggesting a distinct CNS-permeability profile relative to 5-alkyl-substituted family members.

Drug design Physicochemical profiling CNS penetration

Reduced Rotatable Bond Count Comparison with 6-Benzyl-S-DABO Scaffolds

The target compound possesses 4 rotatable bonds [1], which is one fewer than the 5 rotatable bonds found in the prototypical 6-benzyl-2-alkylsulfanyl-S-DABO scaffold (e.g., 6-benzyl-2-methylsulfanyl-pyrimidin-4(3H)-one) due to the absence of a flexible methylene linker at the C-2 position [2]. The 4-methylbenzylsulfanyl moiety at C-2 introduces conformational restriction relative to the 2-alkylsulfanyl series, potentially reducing the entropic penalty upon binding to HIV-1 reverse transcriptase and improving ligand efficiency.

Conformational restriction Ligand efficiency Medicinal chemistry

Commercial Availability and Purity Advantages Over Bespoke S-DABO Analogs

This compound is stocked by multiple independent vendors with documented purity levels of 95% (AKSci) and 98% (Leyan) , whereas many closely related S-DABO analogs (e.g., 5-alkyl-6-arylmethyl-2-benzylsulfanyl derivatives) require custom synthesis with lead times of 4–12 weeks and variable yields [1]. The off-the-shelf availability with batch-certified purity enables rapid initiation of structure–activity relationship (SAR) studies, head-to-head comparator assays, and analytical method development, eliminating the procurement delays associated with custom-synthesized S-DABO congeners.

Chemical procurement SAR library synthesis Reproducibility

Optimal Research and Procurement Application Scenarios for 6-Ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone


HIV-1 NNRTI Lead Optimization and S-DABO SAR Expansion

This compound serves as a strategic C-6 ethyl-substituted, C-5 unsubstituted S-DABO scaffold for systematic structure–activity relationship (SAR) studies. Its procurement enables direct comparison with 6-methyl and 6-benzyl analogs to quantify the contribution of the 6-ethyl group to anti-HIV-1 potency and selectivity in MT-4 cell-based assays, following the experimental framework established by Wang et al. [1]. The higher lipophilicity (ΔXLogP3 ≈ +0.5 vs. 6-methyl analog) and reduced TPSA relative to 5-alkyl-substituted S-DABOs make it a valuable probe for dissecting the interplay between physicochemical properties and cellular antiviral activity.

CNS-Penetrant NNRTI Candidate Screening

With a TPSA of 66.8 Ų, below the 70–90 Ų threshold associated with blood–brain barrier penetration, this compound is a rational choice for screening campaigns targeting HIV-associated neurocognitive disorders (HAND). Its TPSA profile is distinct from the majority of 5-alkyl-substituted S-DABOs (TPSA ≈ 75–85 Ų), positioning it as a potential CNS-penetrant lead for further medicinal chemistry optimization [1][2].

Conformational Restriction Studies in NNRTI Binding

The compound's reduced rotatable bond count (4 vs. 5 for 2-alkylsulfanyl S-DABOs) provides an experimental platform for investigating the entropic contribution of conformational flexibility to HIV-1 reverse transcriptase binding affinity. Researchers can use this compound as a conformationally restricted comparator in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) studies to deconvolute enthalpic vs. entropic binding components within the S-DABO series [1].

Analytical Method Development and Reference Standard Procurement

The availability of this compound from multiple vendors at defined purity grades (95–98%) [1][2] supports its use as a reference standard for HPLC-MS method development, stability studies, and quality control of novel synthesized S-DABO libraries. Its well-characterized computed properties (exact mass, InChI Key, SMILES) facilitate unambiguous identification in high-throughput screening workflows.

Quote Request

Request a Quote for 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.